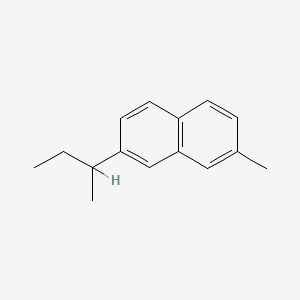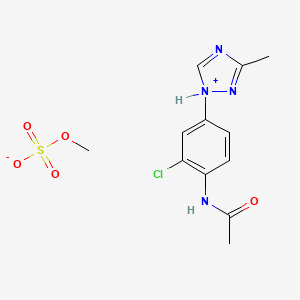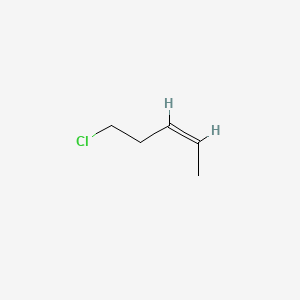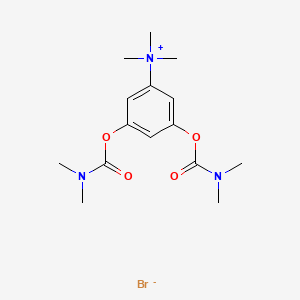![molecular formula C14H16N4O3 B13768021 5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid CAS No. 893740-76-6](/img/structure/B13768021.png)
5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: is a heterocyclic compound that features both a furan ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminopyrimidin-5-yl)-furan-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminopyrimidine-5-boronic acid, which is then coupled with a furan derivative under Suzuki-Miyaura cross-coupling conditions. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, reduce costs, and ensure safety. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-aminopyrimidin-5-yl)-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino group on the pyrimidine ring can form hydrogen bonds with target proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid
- 2-Aminopyridine-5-boronic acid
- 2-Methoxypyrimidine-5-boronic acid
Uniqueness
5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: is unique due to the presence of both a furan ring and a pyrimidine ring in its structure. This dual-ring system provides a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of complex organic molecules. Additionally, the presence of the carboxylic acid group allows for further functionalization, enhancing its utility in various applications.
Propriétés
Numéro CAS |
893740-76-6 |
|---|---|
Formule moléculaire |
C14H16N4O3 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
5-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H16N4O3/c1-17-4-6-18(7-5-17)14-15-8-10(9-16-14)11-2-3-12(21-11)13(19)20/h2-3,8-9H,4-7H2,1H3,(H,19,20) |
Clé InChI |
NFTSBSOQCAMUSI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


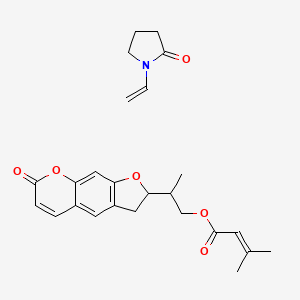
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
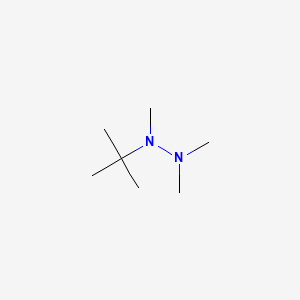
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)




![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
